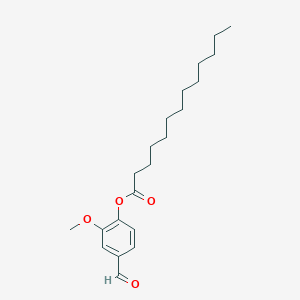
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester
Description
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester is a chemical compound with the molecular formula C21H32O4 It is an ester derivative of tridecanoic acid and 4-formyl-2-methoxyphenol
Properties
CAS No. |
765298-71-3 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) tridecanoate |
InChI |
InChI=1S/C21H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-21(23)25-19-15-14-18(17-22)16-20(19)24-2/h14-17H,3-13H2,1-2H3 |
InChI Key |
VKGXCDKSKWQZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tridecanoic acid, 4-formyl-2-methoxyphenyl ester typically involves esterification reactions. One common method is the reaction between tridecanoic acid and 4-formyl-2-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl tridecanoate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl tridecanoate.
Substitution: Various substituted phenyl tridecanoates depending on the nucleophile used.
Scientific Research Applications
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
Mechanism of Action
The mechanism of action of tridecanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit specific enzymes involved in microbial metabolism, further enhancing its antimicrobial efficacy.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: 4-formyl-2-methoxyphenyl acetate.
Tridecanoic acid: n-Tridecanoic acid.
4-formyl-2-methoxyphenol: Vanillin.
Uniqueness
Tridecanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to its combination of a long-chain fatty acid (tridecanoic acid) and an aromatic aldehyde (4-formyl-2-methoxyphenol). This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


